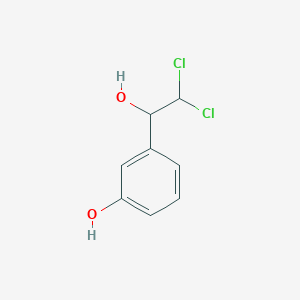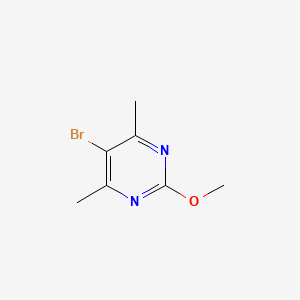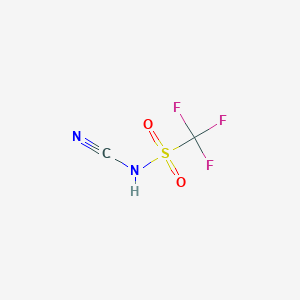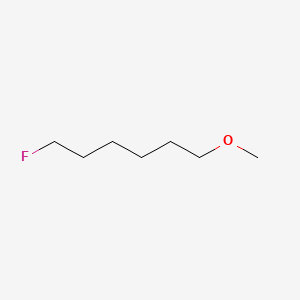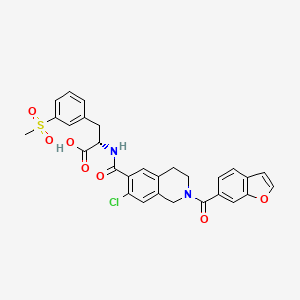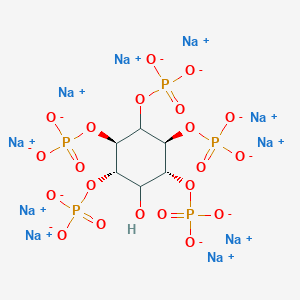
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is a complex organic compound that plays a significant role in various biochemical processes. It is an intermediate in inositol phosphate metabolism and has a profound impact on cellular regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt typically involves the phosphorylation of myo-inositol. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride or polyphosphoric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves high-pressure liquid chromatography (HPLC) to ensure purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield inositol phosphates with higher oxidation states, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other inositol phosphates.
Biology: Plays a role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of various cellular processes, including signal transduction and metabolic pathways. The exact mechanism of action involves the binding of the compound to specific receptors or enzymes, leading to changes in cellular activity .
Comparison with Similar Compounds
Similar Compounds
- myo-Inositol 1,2,3,4,5-pentakis(dihydrogen phosphate) decasodium salt
- myo-Inositol 1,2,3,5,6-pentakis(dihydrogen phosphate) decasodium salt
- Phytic acid (myo-Inositol hexakis(dihydrogen phosphate))
Uniqueness
myo-Inositol 1,2,3,4,6-pentakis(dihydrogen phosphate) decasodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H7Na10O21P5 |
|---|---|
Molecular Weight |
799.87 g/mol |
IUPAC Name |
decasodium;[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H17O21P5.10Na/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13;;;;;;;;;;/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22);;;;;;;;;;/q;10*+1/p-10/t1?,2-,3+,4+,5-,6?;;;;;;;;;; |
InChI Key |
GFGCWCIISVRGOQ-FIEXBRBGSA-D |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
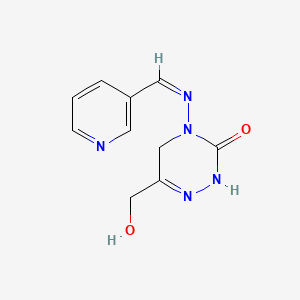
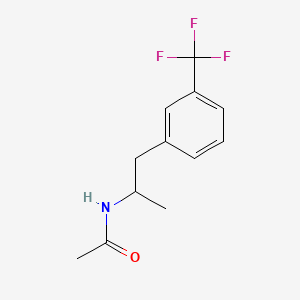
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
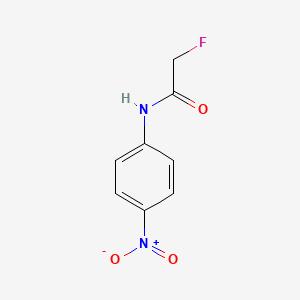
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)

